3-((2-Iodophenoxy)methyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12INO2 |
|---|---|
Molecular Weight |
353.15 g/mol |
IUPAC Name |
3-[(2-iodophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12INO2/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H2,16,17) |
InChI Key |
VEFYIXKKVJKXES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)N)I |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Iodophenoxy Methyl Benzamide and Its Analogues
Precursor Synthesis and Functional Group Transformations
The construction of 3-((2-Iodophenoxy)methyl)benzamide relies on the availability of two key precursors: 3-(halomethyl)benzamide or a related derivative, and 2-iodophenol (B132878). The synthesis of these precursors involves carefully chosen functional group transformations.
A plausible route to a key precursor, 3-(hydroxymethyl)benzamide (B159686), can be achieved from 3-methylbenzoic acid. This involves the esterification of the carboxylic acid, followed by bromination of the methyl group, and subsequent conversion to the amide. Alternatively, commercially available 3-(hydroxymethyl)benzamide can be utilized. fishersci.canih.gov The metabolic conversion of N-methylbenzamides can also lead to N-(hydroxymethyl) compounds. nih.gov
The synthesis of 2-iodophenol can be accomplished through various methods. Direct iodination of phenol (B47542) often leads to a mixture of ortho and para isomers. wikipedia.org A more selective method involves the diazotization of 2-aminophenol (B121084) followed by a Sandmeyer-type reaction with iodide. Another approach is the reaction of phenol with iodine and an oxidizing agent like hydrogen peroxide, which can yield 2-iodophenol, although other iodinated products may also be formed. chemicalbook.com A classic method involves the treatment of 2-chloromercuriphenol with iodine. wikipedia.org
Key Bond-Forming Reactions: Mechanism and Optimization Strategies
The assembly of this compound from its precursors involves two critical bond-forming reactions: an etherification to connect the phenyl and benzyl (B1604629) moieties, and an amidation to form the benzamide (B126) group.
Etherification Reactions
The formation of the ether linkage in this compound is typically achieved through a Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution of a halide on the benzylic carbon by the phenoxide ion of 2-iodophenol.
Mechanism: The reaction proceeds via an SN2 mechanism. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com The phenolic proton of 2-iodophenol is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a 3-(halomethyl)benzoyl derivative (e.g., 3-(bromomethyl)benzoyl chloride), displacing the halide and forming the ether bond in a single, concerted step. masterorganicchemistry.com
Optimization Strategies:
Base and Solvent: The choice of base and solvent is critical for high yields. numberanalytics.com Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective in generating the alkoxide. numberanalytics.com
Leaving Group: The nature of the leaving group on the benzyl moiety is also important. Bromides and iodides are generally better leaving groups than chlorides, leading to faster reaction rates.
Temperature: The reaction temperature can be optimized to balance the reaction rate and the potential for side reactions. Microwave-assisted heating can significantly reduce reaction times. sacredheart.edu
Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be beneficial, especially when dealing with heterogeneous reaction mixtures, by facilitating the transfer of the phenoxide ion into the organic phase. numberanalytics.com
A representative Williamson ether synthesis is shown below:

Amidation Reactions
The final step in the synthesis, or a key step in a convergent approach, is the formation of the benzamide functional group. This can be achieved through several methods, most commonly from a carboxylic acid or an ester derivative.
Mechanism from an Ester: The amidation of an ester, such as methyl 3-((2-iodophenoxy)methyl)benzoate, with ammonia (B1221849) or an ammonia equivalent proceeds via a nucleophilic acyl substitution mechanism. The nitrogen nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the alkoxy group (e.g., methoxide) to form the amide.
Optimization Strategies:
Catalysis: While direct amidation of unactivated esters can be challenging and often requires harsh conditions, various catalytic methods have been developed. mdpi.com Transition metal catalysts, such as those based on manganese or palladium, can facilitate the reaction under milder conditions. acs.orgacs.org Organocatalysts have also been shown to be effective. rsc.org
Reaction Conditions: The reaction can be driven to completion by using a large excess of the aminating agent or by removing the alcohol byproduct. High temperatures may be required for uncatalyzed reactions. mdpi.com Water can also be used as a green solvent for direct amidation of some esters. nih.gov
The following table summarizes typical conditions for catalytic amidation of esters:
| Catalyst System | Amine | Solvent | Temperature (°C) | Yield (%) | Reference |
| Mn(I) complex | Primary aryl/alkyl amines | Toluene | 120 | Good to Excellent | acs.org |
| Ni(cod)₂/IPr | Primary/secondary aliphatic amines, anilines | Toluene | 140 | Good to Excellent | mdpi.com |
| None (Water) | Benzylamine | Water | High | 95 (for phenyl benzoate) | nih.gov |
Strategies for Iodination at the Ortho-Position of the Phenoxy Moiety
Achieving selective iodination at the ortho-position of a phenol is a key challenge. As mentioned earlier, direct iodination often yields a mixture of isomers. wikipedia.org To achieve high regioselectivity, several strategies can be employed:
Directing Groups: The presence of a directing group on the phenol can favor ortho-iodination.
Thallium-Mediated Iodination: The use of thallium(I) acetate (B1210297) in the presence of iodine has been shown to be a highly effective method for the selective ortho-iodination of phenols.
Iodinating Agents: Different iodinating agents can exhibit different selectivities. Reagents like N-iodosuccinimide (NIS) or iodine in the presence of a mild base can be used, with the solvent and reaction conditions playing a crucial role in directing the regioselectivity. The use of amine-iodine complexes in water has also been reported for the iodination of phenols. brainly.com
Convergent and Divergent Synthetic Approaches for Derivatives
The synthesis of analogues of this compound can be efficiently achieved using convergent or divergent synthetic strategies.
Divergent Synthesis: A divergent strategy starts from a common intermediate that is then elaborated into a library of related compounds. byjus.com For example, starting from 3-((2-iodophenoxy)methyl)benzoic acid, a variety of amides could be synthesized by reacting it with different amines. This approach is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where a range of analogues with modifications at a specific position are required.
Sustainable Synthesis and Green Chemistry Principles in this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org These principles can be applied to the synthesis of this compound in several ways:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. numberanalytics.com Convergent syntheses often have a higher atom economy than linear syntheses.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids. numberanalytics.comrsc.org For instance, performing amidation reactions in water can significantly reduce the environmental footprint. nih.gov
Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste generation. numberanalytics.comrsc.org The use of transition metal or organocatalysts in the amidation step is a prime example.
Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis can reduce reaction times and energy consumption. sacredheart.edu
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources where possible.
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.
Investigation of Reaction Mechanisms and Chemical Transformations of 3 2 Iodophenoxy Methyl Benzamide
Reactivity Profiling of the Benzamide (B126) Moiety
The benzamide functional group is a cornerstone of organic chemistry, known for its relative stability yet susceptibility to a variety of transformations, particularly hydrolysis. The reactivity of the benzamide in 3-((2-Iodophenoxy)methyl)benzamide is influenced by the electronic effects of the (2-iodophenoxy)methyl substituent.
Hydrolysis under Acidic and Basic Conditions:
Amides, in general, are resistant to hydrolysis in neutral water, but the process is accelerated in the presence of acid or base. libretexts.org
Under acidic conditions, the hydrolysis of benzamide yields benzoic acid and an ammonium (B1175870) salt. libretexts.org The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. researchgate.net For substituted benzamides, electron-donating groups tend to lower the activation energy for hydrolysis in some conditions, while electron-withdrawing groups can either accelerate the reaction in concentrated acids or retard it. researchgate.net
In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and ammonia (B1221849). libretexts.org
The hydrolysis of this compound under both acidic and basic conditions is expected to yield 3-((2-iodophenoxy)methyl)benzoic acid. The general equations are as follows:
Acidic Hydrolysis: C₆H₄(OCH₂C₆H₄CONH₂)I + H₂O + H⁺ → C₆H₄(OCH₂C₆H₄COOH)I + NH₄⁺ libretexts.org
Basic Hydrolysis: C₆H₄(OCH₂C₆H₄CONH₂)I + OH⁻ → C₆H₄(OCH₂C₆H₄COO⁻)I + NH₃ libretexts.org
The reaction rates and yields for the hydrolysis of benzamide itself can be influenced by the reaction conditions as illustrated in the table below. While specific data for this compound is not available, the data for benzamide provides a useful reference.
| Reagent | Conditions | Product | Yield |
| Benzamide | HCl, H₂O, Heat | Benzoic Acid | High |
| Benzamide | NaOH, H₂O, Heat | Sodium Benzoate | High |
Table 1: Representative Conditions for Benzamide Hydrolysis. libretexts.org
The benzamide moiety can also act as a directing group in C-H activation reactions, typically favoring ortho-functionalization. researchgate.netacs.org
Transformations Involving the Iodophenoxy Group: Cross-Coupling and Substitution Reactions
The iodophenoxy group is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling and copper-catalyzed Ullmann-type reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Aryl iodides are excellent substrates for a range of palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to a Pd(0) complex. nobelprize.org Reactions such as Suzuki, Heck, and Sonogashira couplings can be envisaged at the 2-iodo position of the phenoxy ring.
A general catalytic cycle for these reactions involves:
Oxidative Addition: The aryl iodide (Ar-I) reacts with a Pd(0) complex to form an Ar-Pd(II)-I intermediate. youtube.com
Transmetalation (for Suzuki, etc.) or Olefin/Alkyne Insertion (for Heck/Sonogashira): The organic group from a second reagent is transferred to the palladium center. nobelprize.org
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, regenerating the Pd(0) catalyst and forming the new C-C bond. youtube.com
The table below summarizes some common palladium-catalyzed cross-coupling reactions applicable to aryl iodides.
| Reaction Name | Coupling Partner | Catalyst/Ligand (Typical) | Product Type |
| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Biaryl |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃ | Arylated alkene |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI | Arylalkyne |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand | Arylamine |
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Aryl Iodides. nobelprize.org
For instance, a Suzuki coupling of this compound with an arylboronic acid would be expected to yield a biaryl product.
Ullmann Condensation:
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers, aryl thioethers, and aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction typically requires high temperatures, but modern methods often use ligands to facilitate the reaction under milder conditions. nih.govmdpi.com The reaction of the iodophenoxy group in this compound with a phenol (B47542) or an alcohol in the presence of a copper catalyst would lead to the formation of a diaryl ether or an alkyl aryl ether, respectively.
| Reactant 1 | Reactant 2 | Catalyst (Typical) | Product Type |
| Aryl Iodide | Phenol/Alcohol | CuI, Ligand (e.g., phenanthroline) | Diaryl ether/Alkyl aryl ether |
| Aryl Iodide | Amine | CuI, Ligand | Arylamine |
| Aryl Iodide | Thiol | CuI, Ligand | Aryl thioether |
Table 3: Representative Ullmann-Type Coupling Reactions. wikipedia.orgnih.gov
Nucleophilic Aromatic Substitution:
Chemical Stability and Degradation Pathways Under Controlled Conditions
The chemical stability of this compound is a function of its constituent parts. The primary degradation pathways are likely to involve the hydrolysis of the benzamide and the ether linkage, as well as potential reactions of the iodo group.
Thermal and Oxidative Degradation:
Elevated temperatures can lead to the degradation of organic molecules. nih.gov For this compound, thermal stress could potentially lead to the cleavage of the ether bond or decomposition of the benzamide group. The presence of oxygen can accelerate degradation processes. The stability of iodinated aromatic compounds can be influenced by factors such as light and heat. nih.gov
Hydrolytic Stability:
As discussed in section 3.1, the benzamide group is susceptible to hydrolysis under acidic or basic conditions. libretexts.orgprezi.com The ether linkage is generally more stable to hydrolysis than an ester but can be cleaved under strongly acidic conditions.
Controlled Degradation Studies:
To systematically evaluate the stability, controlled studies under various pH, temperature, and oxidative conditions would be necessary. A hypothetical experimental setup to assess stability is outlined below.
| Condition | Monitored Parameter | Expected Degradation Products |
| Acidic (e.g., pH 2, 50°C) | Disappearance of parent compound, appearance of new peaks by HPLC | 3-((2-Iodophenoxy)methyl)benzoic acid, 2-iodophenol (B132878), 3-(hydroxymethyl)benzamide (B159686) |
| Basic (e.g., pH 10, 50°C) | Disappearance of parent compound, appearance of new peaks by HPLC | 3-((2-Iodophenoxy)methyl)benzoate, 2-iodophenol, 3-(hydroxymethyl)benzamide |
| Oxidative (e.g., H₂O₂, 25°C) | Disappearance of parent compound, formation of oxidation products | Oxidized derivatives of the aromatic rings |
Table 4: Hypothetical Experimental Design for Stability Assessment.
Application of Advanced Spectroscopic Techniques for the Structural Elucidation of 3 2 Iodophenoxy Methyl Benzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multidimensional Experiments for Connectivity and Conformation
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-((2-Iodophenoxy)methyl)benzamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to assign all proton and carbon signals and establish connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on both the benzamide (B126) and iodophenoxy rings, as well as the benzylic methylene (B1212753) protons and the amide protons. The protons on the benzamide ring, being in a meta-substituted pattern, would likely appear as a complex multiplet. The protons on the 2-iodophenoxy ring would also show characteristic splitting patterns. The benzylic protons (-CH₂-) would likely present as a singlet, while the amide (-CONH₂) protons would also appear as a singlet, the chemical shift of which can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all unique carbon atoms in the molecule. This would include the carbonyl carbon of the amide, the benzylic carbon, and the aromatic carbons. The carbon attached to the iodine atom would show a characteristic upfield shift due to the heavy atom effect.
Multidimensional NMR Experiments:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial in establishing the connectivity between the benzamide and iodophenoxy moieties through the methylene bridge and the ether linkage. For instance, correlations would be expected between the benzylic protons and the carbons of both aromatic rings.
Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analogous structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (-CONH₂) | ~7.5 - 8.5 (broad singlet) | ~168 - 172 |
| Benzylic (-CH₂-) | ~5.2 | ~70 |
| Benzamide Ring (C1') | - | ~135 |
| Benzamide Ring (C2') | ~7.8 | ~128 |
| Benzamide Ring (C3') | ~140 | |
| Benzamide Ring (C4') | ~7.5 | ~129 |
| Benzamide Ring (C5') | ~7.4 | ~126 |
| Benzamide Ring (C6') | ~7.6 | ~130 |
| Iodophenoxy Ring (C1'') | - | ~155 |
| Iodophenoxy Ring (C2'') | - | ~90 |
| Iodophenoxy Ring (C3'') | ~7.8 | ~140 |
| Iodophenoxy Ring (C4'') | ~6.8 | ~115 |
| Iodophenoxy Ring (C5'') | ~7.3 | ~125 |
| Iodophenoxy Ring (C6'') | ~6.9 | ~122 |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the presence of iodine and other elements in their correct ratios. The expected monoisotopic mass would be a crucial piece of data for confirming the compound's identity.
Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern of the molecule. Key fragment ions would be expected from the cleavage of the ether bond, the benzylic bond, and the amide bond. The loss of the iodine atom would also be a characteristic fragmentation pathway. Analysis of these fragments helps to piece together the molecular structure. libretexts.orgresearchgate.netchemguide.co.uk Common fragmentation patterns for benzamides include the loss of the amide group to form a benzoyl cation. libretexts.orgresearchgate.netyoutube.com For phenoxy compounds, cleavage of the ether linkage is a common fragmentation pathway. nih.gov
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment Structure |
|---|---|
| 383 | [M]⁺ (Molecular Ion) |
| 256 | [M - I]⁺ |
| 220 | [C₇H₄IO]⁺ (Iodophenoxy moiety) |
| 134 | [C₈H₈NO]⁺ (Benzamide-methyl moiety) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching of the amide group (typically two bands in the region of 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), the C-O-C stretching of the ether linkage (around 1250 cm⁻¹ and 1050 cm⁻¹), and the C-I stretching (in the far-IR region, typically below 600 cm⁻¹). spectroscopyonline.com The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the out-of-plane bending vibrations would give information about the substitution patterns of the benzene (B151609) rings. spectroscopyonline.comspectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The C-I bond, being highly polarizable, should also give a strong Raman signal.
Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
|---|---|---|
| Amide N-H Stretch | ~3400 & ~3200 | Weak |
| Aromatic C-H Stretch | ~3100 - 3000 | Strong |
| Aliphatic C-H Stretch | ~2950 - 2850 | Strong |
| Amide C=O Stretch | ~1650 | Medium |
| Aromatic C=C Stretch | ~1600, ~1580, ~1470 | Strong |
| Ether C-O-C Stretch | ~1250 (asymmetric), ~1050 (symmetric) | Medium |
| C-I Stretch | ~600 - 500 | Strong |
Computational and Theoretical Studies on 3 2 Iodophenoxy Methyl Benzamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Furthermore, these calculations can determine various energetic properties, such as the heat of formation and bond dissociation energies. This information is crucial for understanding the thermodynamics of reactions involving 3-((2-Iodophenoxy)methyl)benzamide and for predicting its stability under different conditions. The presence of the iodine atom introduces significant electron density and polarizability, which are key aspects captured by these quantum chemical models.
Molecular Dynamics Simulations and Conformational Analysis
The three-dimensional structure of this compound is not static; it is a dynamic entity with numerous possible conformations due to the rotational freedom around its single bonds. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape. By simulating the movement of atoms over time, researchers can identify the most stable, low-energy conformations of the molecule.
These simulations provide a detailed picture of the flexibility of the benzamide (B126) and iodophenoxy moieties and how they orient themselves relative to each other. The results of conformational analysis are often presented as Ramachandran-like plots or potential energy surfaces, which map the energy of the molecule as a function of its dihedral angles. Understanding the preferred conformations is essential, as the biological activity or material properties of a compound are often dictated by its three-dimensional shape.
In Silico Prediction of Reactivity and Selectivity
Computational methods can also predict how this compound might behave in a chemical reaction. By analyzing the electronic structure, particularly the distribution of electrostatic potential and the energies of frontier molecular orbitals, researchers can identify potential sites for electrophilic and nucleophilic attack. For instance, the electron-rich regions of the molecule, such as the oxygen and nitrogen atoms, are likely sites for electrophilic attack, while electron-deficient regions may be susceptible to nucleophilic attack.
These in silico predictions can guide the design of synthetic routes to new derivatives of this compound, helping to predict the regioselectivity and stereoselectivity of potential reactions. This predictive capability can save significant time and resources in the laboratory by focusing experimental efforts on the most promising chemical transformations.
Ligand-Based and Structure-Based Computational Approaches for Molecular Interactions
To explore the potential of this compound to interact with biological macromolecules, such as proteins, researchers can employ both ligand-based and structure-based computational approaches. In the absence of a known protein target, ligand-based methods can be used. These involve comparing the properties of this compound with those of other molecules known to be active at a particular target. This can involve pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.
When the three-dimensional structure of a potential protein target is known, structure-based methods like molecular docking can be utilized. In these simulations, the this compound molecule is computationally "docked" into the binding site of the protein. The results provide an estimate of the binding affinity and a detailed view of the potential intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that could stabilize the complex. The iodine atom in the molecule makes it a particularly interesting candidate for forming halogen bonds, which are increasingly recognized as important in molecular recognition.
In Vitro Structure Activity Relationship Sar Studies of 3 2 Iodophenoxy Methyl Benzamide Derivatives
Design Principles for Structural Modification and Analogue Synthesis
There is no available information detailing the design principles specifically employed for the structural modification and synthesis of analogues of 3-((2-Iodophenoxy)methyl)benzamide. Rationales for structural alterations, such as enhancing potency, selectivity, or pharmacokinetic properties, are not documented in the context of this particular scaffold.
Systematic Variation of the Benzamide (B126) Moiety and its Impact on In Vitro Activity
No studies have been found that systematically explore the impact of modifying the benzamide moiety of this compound on its in vitro activity. Research detailing substitutions on the phenyl ring of the benzamide, or alterations of the amide group itself, and the corresponding effects on biological targets is not present in the current body of scientific literature.
Modifications to the Iodophenoxy Group and their In Vitro Biological Implications
Information regarding the biological implications of modifying the iodophenoxy group of this compound is not available. This includes studies on the effect of changing the position of the iodine atom, substituting the iodine with other halogens or functional groups, or altering the phenoxy ring itself.
Exploration of Linker Modifications and Spacer Lengths on In Vitro Activity Profiles
There are no published reports on the exploration of modifying the methylene (B1212753) linker connecting the phenoxy and benzamide moieties of this compound. Consequently, the effects of altering the linker's length, rigidity, or chemical nature on the in vitro activity profiles of this compound series have not been determined.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
No Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound and its derivatives. The absence of a dataset with measured biological activities for a series of analogues precludes the generation and validation of any predictive QSAR models.
Chemical Biology Applications and Scaffold Diversification of 3 2 Iodophenoxy Methyl Benzamide
Development of 3-((2-Iodophenoxy)methyl)benzamide as a Molecular Probe for Biological Systems
The unique properties of the this compound scaffold make it an attractive candidate for the development of molecular probes to study biological systems. The iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, enabling its use in non-invasive imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). acs.org These techniques allow for the visualization and quantification of biological processes in real-time within a living organism.
Radioiodinated probes derived from this scaffold could be designed to target specific enzymes, receptors, or transporters. For instance, various iodinated benzamide (B126) derivatives have been synthesized and evaluated as inhibitors of enzymes like monoamine oxidase B (MAO-B), suggesting the potential for developing probes for neuroimaging. nih.gov The selection of the iodine isotope is critical and depends on the intended application, with different isotopes offering varying half-lives and emission properties suitable for different types of biological studies. acs.org
The development process for such a probe would involve synthesizing the this compound core and then introducing the desired radioisotope. The binding affinity and selectivity of the resulting radiolabeled compound for its intended biological target would then be rigorously evaluated through in vitro and in vivo studies.
Table 1: Potential Radioisotopes for Labeling this compound and Their Applications
| Radioisotope | Half-life | Emission Type | Primary Application |
|---|---|---|---|
| Iodine-123 (¹²³I) | 13.22 hours | Gamma | SPECT Imaging |
| Iodine-124 (¹²⁴I) | 4.18 days | Positron | PET Imaging |
| Iodine-125 (¹²⁵I) | 59.4 days | Gamma | In vitro assays, Autoradiography |
Functionalization Strategies for Scaffold Tagging and Bioconjugation
The this compound scaffold can be functionalized for tagging with various reporter molecules or for bioconjugation to biomolecules such as proteins and peptides. The aromatic rings of the scaffold provide multiple sites for the introduction of functional groups that can participate in specific chemical reactions.
One common strategy involves the introduction of an azide or alkyne group, which can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the attachment of fluorescent dyes, biotin tags, or other reporter molecules under mild, biocompatible conditions.
Furthermore, the iodine atom itself can be utilized in cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds and attach more complex molecular fragments. Hypervalent iodine reagents have also emerged as powerful tools for the late-stage functionalization of peptides and proteins, particularly targeting tyrosine residues. nih.gov This suggests that the iodophenoxy moiety could potentially be used to mediate covalent interactions with specific amino acid residues in a protein target.
Table 2: Functionalization Strategies for the this compound Scaffold
| Functional Group | Reaction Type | Application |
|---|---|---|
| Azide (-N₃) | Click Chemistry (CuAAC, SPAAC) | Attachment of fluorescent probes, biotin |
| Alkyne (-C≡CH) | Click Chemistry (CuAAC, SPAAC) | Attachment of reporter molecules |
| Boronic Acid/Ester | Suzuki Coupling | Carbon-carbon bond formation |
| Terminal Alkyne | Sonogashira Coupling | Carbon-carbon bond formation |
Exploration of the Benzamide-Iodophenoxy Scaffold for Novel Chemical Tools and Ligands
The benzamide-iodophenoxy scaffold serves as a versatile starting point for the discovery of novel chemical tools and ligands with a wide range of biological activities. Benzamide derivatives are known to possess diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. walshmedicalmedia.com The specific substitution pattern on both the benzamide and phenoxy rings can be systematically varied to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against a particular biological target.
For example, oligo-benzamide scaffolds have been designed to mimic α-helical peptide segments, enabling them to disrupt protein-protein interactions. nih.gov This principle could be applied to the this compound core to develop inhibitors of specific protein complexes. The iodophenoxy moiety can also contribute to binding affinity and selectivity, as seen in some flexible probes for β-amyloid plaques. nih.gov
The exploration of this scaffold would involve the synthesis of a library of analogs with diverse substituents on the aromatic rings and modifications to the linker between them. These compounds would then be screened against a panel of biological targets to identify novel activities.
Rational Design of New Chemical Entities Based on the this compound Core
Rational design strategies can be employed to develop new chemical entities (NCEs) with improved properties based on the this compound core. This process typically involves computational modeling and a deep understanding of the target's structure and mechanism of action.
Structure-based drug design can be utilized if the three-dimensional structure of the biological target is known. In this approach, the this compound scaffold can be docked into the active site of the target, and modifications can be designed to enhance binding affinity and selectivity. For instance, computational studies have been used in the rational design of benzamide-based inhibitors for enzymes like histone deacetylases. nih.gov
Ligand-based drug design can be employed when the structure of the target is unknown. This involves building a pharmacophore model based on a set of known active compounds and then designing new molecules that fit this model. The this compound scaffold can be used as a template, and its substituents can be modified to match the pharmacophoric features required for activity. The search for new solid forms and understanding their physicochemical properties is also a crucial aspect of rational pharmaceutical design. mdpi.com
Table 3: Key Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Future Perspectives and Emerging Research Directions for 3 2 Iodophenoxy Methyl Benzamide
Integration of Advanced Synthetic Technologies and Automation in Discovery
The traditional approach to synthesizing and screening derivatives of a lead compound is often a time-consuming, resource-intensive process. However, the future exploration of 3-((2-Iodophenoxy)methyl)benzamide and its analogues stands to be revolutionized by the integration of advanced synthetic technologies and automation.
High-throughput synthesis platforms, which combine robotic liquid handling with automated reaction monitoring, can dramatically accelerate the creation of compound libraries. For instance, a fully automated inventory and synthesis platform, driven by a laboratory information management system (LIMS), could be employed to systematically modify the core structure of this compound. This would enable researchers to generate hundreds or even thousands of derivatives in the time it would traditionally take to produce a handful, significantly shortening the iterative cycle of design, synthesis, and testing.
These automated systems can perform a variety of chemical reactions necessary for creating analogues. By breaking the molecule down into its core components—the iodophenoxy group, the methyl linker, and the benzamide (B126) head—chemists could program the system to swap out each part with a diverse set of building blocks. This approach allows for the simultaneous exploration of multiple structural questions, such as how substitutions on either aromatic ring affect activity. The use of reaction-ready solutions stored in automated systems further minimizes turnaround time, allowing research to focus on higher-value design and analysis rather than manual chemical handling.
| Technology | Application to this compound Discovery | Potential Advantage |
| Automated Liquid Handling | Precise dispensing of reagents for derivatization of the benzamide or iodophenoxy rings. | Increased throughput, reduced error, and conservation of materials. |
| Robotic Synthesis Platforms | Execution of multi-step reaction sequences to build a library of analogues. | 24/7 operation, rapid exploration of structure-activity relationships (SAR). |
| Real-Time Reaction Analysis | Integration of techniques like automated NMR spectroscopy to monitor reaction progress. | Faster identification of successful reactions and byproducts, accelerating optimization. |
| LIMS-Driven Workflow | Management of the entire synthesis and data collection process from design to final compound. | Seamless data integration, improved reproducibility, and efficient project management. |
This automated approach would not only increase the efficiency of discovery but also expand the scope of the chemical space that can be explored around the this compound scaffold.
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in computational chemistry and drug discovery, offering the potential to significantly de-risk and accelerate development pipelines. For a compound like this compound, these computational approaches can be used to predict its properties, prioritize synthetic targets, and generate novel hypotheses before committing to expensive and time-consuming laboratory work.
ML models can be trained on large datasets of existing chemical compounds to predict a wide range of properties. By representing the this compound structure as a set of molecular fingerprints or descriptors, algorithms such as random forests or neural networks can estimate its physicochemical properties, pharmacokinetic (ADMET—absorption, distribution, metabolism, excretion, toxicity) profile, and even potential biological activities. For example, models have shown success in predicting key parameters like solubility, permeability, and metabolic stability, which are critical for a compound's potential as a therapeutic agent.
Furthermore, generative AI models could design novel analogues of this compound that are optimized for specific properties. These models, trained on the rules of chemical structure and activity, can propose new molecules with a higher probability of binding to a desired biological target or possessing a favorable safety profile. Molecular docking simulations, a common computational technique, could then be used to virtually screen these designed compounds against crystal structures of relevant proteins, such as enzymes or receptors, providing insight into potential binding modes and affinities.
| Predictive Model Type | Application to this compound | Example Predicted Property |
| Quantitative Structure-Property Relationship (QSPR) | Predict physicochemical properties based on molecular structure. | Glass transition temperature, density, melting point. |
| ADMET Prediction Models | Estimate the compound's likely pharmacokinetic and toxicity profile. | Intestinal absorption, blood-brain barrier permeability, potential for hERG inhibition. |
| Reaction Yield Prediction | Forecast the likely success and yield of synthetic routes to new analogues. | Percentage yield for amide coupling reactions. |
| Molecular Docking | Simulate the binding of the compound to the active site of a protein target. | Binding affinity (Ki) for enzymes like acetylcholinesterase or BACE1. |
The application of these predictive technologies allows researchers to operate more intelligently, focusing laboratory resources on synthesizing and testing only the most promising compounds identified by the AI.
Exploration of New Biological Hypotheses and Therapeutic Avenues (Preclinical, In Vitro Focus)
The true value of a novel chemical entity is realized through the discovery of its biological function. The structure of this compound, containing two aromatic rings linked by an ether and a flexible methylbenzamide group, is reminiscent of scaffolds found in compounds active against a variety of biological targets. This provides a strong basis for forming new biological hypotheses that can be tested through focused in vitro and preclinical screening.
Based on the activities of other benzamide derivatives, several therapeutic avenues could be explored:
Enzyme Inhibition: Substituted benzamides have been investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE1). An initial in vitro screening campaign could assess the inhibitory potential of this compound against a panel of such enzymes.
GPCR Modulation: The benzamide moiety is a known feature in ligands for G-protein coupled receptors. For example, specific benzamide derivatives have been discovered as potent and selective agonists for the human β3 adrenergic receptor. Therefore, screening this compound against panels of GPCRs could uncover unexpected activity.
Sigma Receptor Binding: Radioiodinated benzamides have been successfully developed as imaging agents for breast cancer by targeting sigma receptors. The presence of an iodine atom in this compound makes it an intriguing candidate for development as a similar diagnostic tool or as a modulator of sigma receptor function, which is also implicated in neurological disorders.
Antimicrobial Activity: The benzamide scaffold is present in various compounds with demonstrated antimicrobial properties. Initial preclinical evaluation could involve testing the compound against a panel of pathogenic bacteria and fungi to identify any potential for development as an anti-infective agent.
The initial phase of this exploration would rely heavily on in vitro assays to establish biological activity and determine potency.
| Potential Biological Target Class | Rationale Based on Benzamide Precedent | Initial In Vitro Assay |
| Enzymes (e.g., AChE, BACE1) | Benzamides are known enzyme inhibitors. | Enzyme activity assays (e.g., colorimetric, fluorescent). |
| G-Protein Coupled Receptors (GPCRs) | Benzamide derivatives can act as selective GPCR agonists. | Radioligand binding assays or functional assays (e.g., GTPγS binding). |
| Sigma Receptors (σ1, σ2) | Iodinated benzamides are effective sigma receptor ligands. | Competitive binding assays using known radiolabeled sigma ligands. |
| Microbial Targets | Thiourea-containing benzamides show antimicrobial effects. | Minimum Inhibitory Concentration (MIC) assays against bacterial/fungal strains. |
Success in these initial in vitro studies would pave the way for more detailed preclinical investigations to validate these new therapeutic hypotheses.
Opportunities for Collaborative and Interdisciplinary Research
Unlocking the full potential of a novel chemical entity like this compound in the modern scientific era necessitates a departure from siloed research efforts. The complexity of moving from a chemical structure to a functional application demands a deeply collaborative and interdisciplinary approach, integrating expertise from disparate fields.
Future research on this compound would thrive at the intersection of several disciplines:
Computational and Medicinal Chemistry: AI specialists could work alongside medicinal chemists to design virtual libraries of analogues and prioritize them for synthesis. The chemists would then use automated platforms to rapidly produce these prioritized compounds.
Pharmacology and Cell Biology: Once synthesized, the compounds would be passed to pharmacologists and cell biologists for high-throughput in vitro screening against panels of enzymes and cell lines to identify biological activity. This collaborative loop—from computational design to synthesis to biological testing and back—is the engine of modern drug discovery.
Materials Science and Chemical Engineering: Beyond medicine, the unique electronic properties conferred by the iodophenoxy group might be of interest to materials scientists. Collaboration with chemical engineers could explore its potential use in developing new polymers or electronic materials, where properties like glass transition temperature and density—predictable by ML models—are critical.
Such interdisciplinary partnerships, often formed between academic institutions and private industry, are essential for translating fundamental chemical discoveries into real-world applications. The development of this compound from a mere chemical structure to a valuable tool or therapeutic lead will depend on fostering these synergistic relationships.
Q & A
Q. Advanced
- Cellular Stress Models : ER stress-induced β-cell death assays (e.g., murine pancreatic β-cells) to study cytoprotective effects, with EC50 values calculated .
- Kinase Inhibition Assays : DDR1/2 enzymatic activity screens using recombinant kinases and ATP-competitive binding studies .
- Cytotoxicity Screening : MTT or Annexin V assays in cancer cell lines to assess apoptosis modulation .
How can structural analogs be designed to improve target potency?
Q. Advanced
- Scaffold Optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity, as seen in DDR1 inhibitors .
- Bioisosteric Replacement : Substitute the iodophenoxy group with thiophene or isoxazole rings to improve metabolic stability .
- Pharmacophore Modeling : Use computational tools (e.g., Schrödinger Suite) to identify critical hydrogen-bonding motifs and steric tolerances .
What strategies address low solubility in pharmacological studies?
Q. Advanced
- Prodrug Design : Incorporate hydrolyzable esters or phosphates to increase aqueous solubility .
- Co-solvent Systems : Use DMSO-PEG400 mixtures for in vivo administration, ensuring <5% DMSO to minimize toxicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
How are contradictions in biological assay data resolved?
Q. Advanced
- Dose-Response Validation : Repeat assays across multiple concentrations to rule out off-target effects at high doses .
- Orthogonal Assays : Confirm results using complementary techniques (e.g., Western blotting alongside ELISA for protein activity) .
- Cellular Context Analysis : Evaluate cell-type specificity; for example, β-cell protection may not extrapolate to neuronal models .
What computational methods predict target interactions?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Analyze binding pocket flexibility over 100-ns trajectories to identify stable conformations .
- Docking Studies : Use AutoDock Vina or Glide to predict binding poses against DDR1/2 or ER stress-related targets .
- QSAR Modeling : Develop regression models linking substituent electronegativity to IC50 values .
How is selectivity against related targets evaluated?
Q. Advanced
- Panel Screening : Test against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target inhibition .
- Mutagenesis Studies : Introduce point mutations (e.g., DDR1-Tyr472Ala) to validate binding site specificity .
- Thermodynamic Profiling : Measure ΔG binding via ITC to compare affinity across homologs .
What modifications enhance metabolic stability?
Q. Advanced
- Deuterium Incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions .
- Steric Shielding : Add bulky substituents (e.g., isopropyl) near ester groups to hinder enzymatic degradation .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .
How are in vivo efficacy studies designed for diabetes models?
Q. Advanced
- Animal Models : Use STZ-induced diabetic mice, monitoring blood glucose and β-cell survival via immunohistochemistry .
- Dosing Regimens : Optimize oral bioavailability using PEGylated formulations, with EC50 values guiding dose selection (e.g., 0.032 µM in vitro → 10 mg/kg in vivo) .
- Endpoint Analysis : Measure insulin secretion (ELISA) and pancreatic histopathology to confirm therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
